REACTION_CXSMILES
|
Cl[C:2]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:3]=1[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[F:15][C:13]1[CH:14]=[CH:2][C:3]2[NH:4][C:5]3[C:10]([C:11]=2[CH:12]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3 |f:2.3,4.5.6|
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Name
|
2-chloro-4-fluoro-N-phenylaniline
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Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC2=CC=CC=C2)C=CC(=C1)F
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed under nitrogen for about overnight
|
Type
|
TEMPERATURE
|
Details
|
Allowed to cool
|
Type
|
CUSTOM
|
Details
|
quenched by addition of HCl (aq) (2 M, 140 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with dichloromethane and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica (hexane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |